2-(allylamino)-4(3H)-quinazolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(prop-2-enylamino)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-7-12-11-13-9-6-4-3-5-8(9)10(15)14-11/h2-6H,1,7H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWMYAXMHEBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320468 | |
| Record name | 2-(prop-2-enylamino)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
212143-49-2 | |
| Record name | 2-(prop-2-enylamino)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Allylamino 4 3h Quinazolinone and Analogues
Established Synthetic Pathways for 4(3H)-Quinazolinones
The foundational 4(3H)-quinazolinone core can be assembled through a variety of synthetic routes, ranging from classical condensation reactions to more contemporary and environmentally benign methodologies.
Conventional Synthetic Approaches
Historically, the synthesis of 4(3H)-quinazolinones has relied on several well-established methods, primarily utilizing anthranilic acid and its derivatives as key starting materials.
One of the most common methods is the Niementowski quinazoline (B50416) synthesis , which involves the reaction of anthranilic acid with amides. acgpubs.org A variation of this is the reaction of anthranilic acid with formamide, often at elevated temperatures, to yield the parent 4(3H)-quinazolinone. acgpubs.org
Another prevalent approach involves the use of benzoxazinone intermediates . Anthranilic acid can be treated with an acyl chloride or acetic anhydride to form a 2-substituted benzoxazin-4-one. ijprajournal.comnih.gov This intermediate is then reacted with an appropriate amine or ammonia to yield the corresponding 2,3-disubstituted or 2-substituted-4(3H)-quinazolinone. ijprajournal.comnih.gov This two-step process offers a versatile route to a wide array of derivatives.
Furthermore, quinazolinones can be synthesized from other ortho-substituted benzene (B151609) derivatives such as 2-aminobenzonitrile and 2-nitrobenzoic acid. acgpubs.org Isatoic anhydrides also serve as valuable precursors, reacting with various nucleophiles to form the quinazolinone ring system. aurigeneservices.com
| Starting Material | Reagents | Key Intermediate | Product | Ref |
| Anthranilic acid | Formamide | - | 4(3H)-quinazolinone | acgpubs.org |
| Anthranilic acid | Acyl chloride / Acetic anhydride | 2-substituted-1,3-benzoxazin-4-one | 2-substituted-4(3H)-quinazolinone | ijprajournal.comnih.gov |
| Isatoic anhydride | Amines/Ammonia | - | 2,3-disubstituted-4(3H)-quinazolinone | aurigeneservices.com |
Advanced and Green Chemistry Methodologies
In recent years, a strong emphasis has been placed on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of 4(3H)-quinazolinones. These advanced methodologies often utilize alternative energy sources and greener reaction media.
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. nih.govtandfonline.com The application of microwave irradiation has been successfully demonstrated in the Niementowski reaction and in the condensation of anthranilic acid with orthoesters and amines. ijprajournal.com
Ultrasonic irradiation is another green technique that has been employed for the synthesis of 4(3H)-quinazolinones, offering a rapid and efficient alternative to traditional methods. nih.govtandfonline.com
The use of green and reusable catalysts , such as silica-supported Preyssler nanoparticles, under ultrasonic conditions further enhances the environmental credentials of these synthetic routes. nih.gov Additionally, iron-catalyzed cyclization in water, a benign solvent, has been reported for the synthesis of quinazolinone derivatives. sci-hub.cat The development of one-pot, multi-component reactions also contributes to the principles of green chemistry by reducing the number of synthetic steps and purification procedures. aurigeneservices.com
| Methodology | Key Features | Starting Materials | Ref |
| Microwave-assisted synthesis | Rapid heating, reduced reaction times, improved yields | Anthranilic acid, amides, orthoesters, amines | ijprajournal.comnih.govtandfonline.com |
| Ultrasonic irradiation | Energy efficiency, shorter reaction times | 2-amino-benzamide, acyl chlorides | nih.govtandfonline.com |
| Green catalysts | Reusability, reduced environmental impact | 2-amino-benzamide, acyl chlorides | nih.gov |
| Iron-catalyzed cyclization in water | Use of a green solvent, environmentally benign catalyst | 2-halobenzoic acids, amidines | sci-hub.cat |
Specific Synthesis of 2-(allylamino)-4(3H)-quinazolinone
While general methods for 4(3H)-quinazolinone synthesis provide a foundation, the specific introduction of the 2-(allylamino) group requires tailored approaches. One of the most direct methods involves the reaction of a 2-substituted quinazolinone bearing a suitable leaving group, such as a halogen, with allylamine.
A common precursor for such a synthesis is 2-chloro-4(3H)-quinazolinone, which can be prepared from anthranilamide. The subsequent nucleophilic substitution of the chlorine atom with allylamine would yield the desired this compound.
Copper-Catalyzed C-H Amidation Reactions in Quinazolinone Synthesis
Copper-catalyzed reactions have become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen bonds. In the context of quinazolinone synthesis, copper-catalyzed C-H amidation offers a powerful and atom-economical approach. These reactions can proceed via an intermolecular or intramolecular fashion.
For the synthesis of 2-amino-4(3H)-quinazolinones, a copper-mediated tandem C(sp²)-H amination has been developed using N-(quinolin-8-yl)benzamide and amidine hydrochlorides. rsc.org This method utilizes a removable directing group to facilitate the C-H activation and subsequent amination. While not a direct synthesis of this compound, this strategy highlights the potential of copper catalysis in forming the 2-amino-quinazolinone core, which could then be further functionalized.
More broadly, copper-catalyzed cascade reactions involving o-aminobenzamides and various partners can lead to the formation of the quinazolinone ring. beilstein-journals.org These reactions often proceed through the formation of C=N and C-N bonds in a single operation. beilstein-journals.org
Tandem Ullman N-Alkylation and Intramolecular C-H Amidation Protocols
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds. Modern variations of this reaction, often performed under milder conditions, are highly valuable in heterocyclic synthesis. A particularly elegant strategy involves a domino or tandem sequence where an initial intermolecular Ullmann-type coupling is followed by an intramolecular cyclization.
An efficient copper-catalyzed domino synthesis of quinazolinones has been developed using substituted 2-halobenzamides and (aryl)methanamines as starting materials. nih.govacs.org This process involves a sequential Ullmann-type N-arylation followed by an aerobic oxidative C-H amidation to construct the quinazolinone ring. nih.govacs.org This methodology could potentially be adapted for the synthesis of this compound by utilizing an appropriate allyl-containing amine.
Furthermore, CuI/4-hydroxy-L-proline has been shown to catalyze the coupling of N-substituted o-bromobenzamides with formamide to directly afford 3-substituted quinazolinones. nih.gov While this particular example leads to substitution at the 3-position, it demonstrates the utility of copper-catalyzed amidation in building the quinazolinone scaffold.
Strategies for Derivatization of the Quinazolinone Scaffold
The quinazolinone scaffold is a versatile template that allows for functionalization at multiple positions, enabling the generation of diverse chemical libraries for biological screening. Derivatization of this compound can be envisioned at the N-1 and N-3 positions of the quinazolinone ring, on the aromatic part of the bicycle, and on the allylamino side chain.
N-Alkylation and N-Arylation: The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are common sites for modification. N-alkylation can be achieved using various alkyl halides in the presence of a base. researchgate.netjuniperpublishers.com The regioselectivity of alkylation (N-1 vs. N-3) can often be controlled by the choice of base, solvent, and the nature of the substituent at the 2-position. For instance, N3-alkylation of 2-chloro-4(3H)-quinazolinone has been used as a key step in the modular synthesis of 2,N3-disubstituted 4-quinazolinones. rsc.org
Modification of the 2-Amino Group: The secondary amine of the 2-(allylamino) group provides a handle for further derivatization. For example, acylation with acid chlorides or anhydrides can introduce various amide functionalities. nih.gov Reductive amination with aldehydes or ketones could also be employed to introduce further substituents on the nitrogen atom.
Substitution on the Aromatic Ring: Electrophilic aromatic substitution reactions can be used to introduce substituents such as nitro or halogen groups onto the benzene ring of the quinazolinone core. These groups can then be further transformed into other functionalities. For example, nitration of the quinazolinone ring has been reported, and the resulting nitro group can be reduced to an amino group, which can then be subjected to a wide range of derivatization reactions. researchgate.net
Substitution at Position 2 and 3 of the Quinazolinone Ring
The functionalization of the quinazolinone core at positions 2 and 3 is crucial for creating structural diversity and modulating biological activity. nih.gov A prevalent strategy for synthesizing 2,3-disubstituted-4(3H)-quinazolinones begins with the acylation of anthranilic acid. The resulting N-acyl anthranilic acid is then cyclized, typically using acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. nih.govnih.gov This benzoxazinone is a key synthon that readily reacts with primary amines, leading to the ring-opening of the oxazinone and subsequent cyclization to yield N-3 substituted quinazolinones. nih.govtandfonline.com
The substituent at position 2 is determined by the acyl chloride used in the initial acylation of anthranilic acid. For example, using butyryl chloride results in a propyl group at the C-2 position. nih.gov Alternatively, heating anthranilic acid with an appropriate acid anhydride and an aniline (B41778) in the presence of a dehydrating agent like phosphorous trichloride can yield 2,3-disubstituted quinazolinones. rjptonline.org
Substitution at the N-3 position is typically achieved by selecting the appropriate primary amine to react with the benzoxazinone intermediate. For instance, using aniline or benzylamine introduces a phenyl or benzyl moiety at this position, respectively. nih.gov The reaction of 2-substituted benzoxazinones with hydrazine hydrate can introduce an amino group at the N-3 position, which can be further modified. nih.gov The versatility of these methods allows for the introduction of a wide array of alkyl, aryl, and heteroaryl groups at both C-2 and N-3 positions. nih.govresearchgate.net
Incorporation of the Allylamine Moiety
The introduction of an allylamino group at the C-2 position of the 4(3H)-quinazolinone scaffold is a key step in the synthesis of the target compound. This is generally accomplished through nucleophilic substitution on a quinazolinone ring that has a suitable leaving group at the C-2 position.
Common strategies to synthesize 2-amino-4(3H)-quinazolinones involve precursors such as 2-thioxoquinazolines, 2-chloroquinazolines, or 2-methylthio-quinazolinones. A frequently used method involves the reaction of a 2-mercapto-4(3H)-quinazolinone with an alkylating agent, followed by reaction with an amine. Another direct approach is the nucleophilic displacement of a halogen from a 2-halo-4(3H)-quinazolinone.
A concise and efficient solid-phase synthesis for 2-amino-4(3H)-quinazolinones has been reported, which involves the reaction of polymer-bound isothioureas with an isatoic anhydride derivative, demonstrating good yield and purity. researchgate.net In the context of synthesizing this compound, this would involve using allylamine as the amine nucleophile to react with a C-2 functionalized quinazolinone precursor. For example, reacting 2-chloro-4(3H)-quinazolinone or a 2-methylthio-4(3H)-quinazolinone derivative with allylamine would lead to the desired product via a nucleophilic substitution reaction.
Introduction of Various Heterocyclic Systems
The quinazolinone scaffold can be modified by incorporating various heterocyclic systems, either by fusing a new ring to the quinazoline core or by attaching a heterocyclic moiety as a substituent. mdpi.com These modifications are of significant interest as they can lead to compounds with novel structural features and biological activities. nih.gov
One approach involves the electrophilic cyclization of quinazolinones bearing an appropriate alkenyl side chain. For example, 2-(3-butenyl)quinazolin-4(3H)-ones can be treated with reagents like iodine or N-bromosuccinimide (NBS) to induce cyclization, forming 1-halomethyl-substituted pyrrolo[1,2-a]quinazolinones. mdpi.com Similarly, acid-catalyzed cyclization of these substrates can yield 1-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones. mdpi.com
Another strategy involves building the heterocyclic system onto a pre-formed quinazolinone. For instance, reacting a 3-amino-quinazolinone derivative with various reagents can lead to the formation of fused heterocyclic systems. The reaction of 3-amino-2-phenyl-quinazolin-4(3H)-one with aldehydes and subsequently with mercaptosuccinic acid can yield thiazolidinone-containing quinazolines. nih.gov Furthermore, starting from a benzoxazinone intermediate and reacting it with o-phenylenediamine can lead to the formation of benzoimidazole derivatives linked to the quinazolinone precursor structure. These synthetic routes provide access to a diverse range of polycyclic heterocyclic compounds based on the quinazolinone framework.
Methodological Considerations in Quinazolinone Synthesis
The efficiency of quinazolinone synthesis is highly dependent on the chosen methodology and reaction parameters. Key considerations include the reaction conditions, which can be optimized to improve outcomes, and the resulting yield and purity of the final products.
Reaction Conditions and Optimization
The optimization of reaction conditions is critical for achieving high efficiency in quinazolinone synthesis. Traditional methods often require long reaction times and harsh conditions. researchgate.net Modern approaches have focused on improving these aspects through various techniques.
The choice of catalyst is another crucial factor. While some syntheses proceed without a catalyst, many are significantly enhanced by the presence of one. researchgate.net Lewis acids, such as BF₃-Et₂O, have been used to catalyze the synthesis of quinazolines from 2-aminoacetophenone and formamide, with optimization of catalyst ratio, temperature, and time leading to a high yield of 86%. journalirjpac.com Iodine has also been employed as an effective catalyst in multicomponent reactions for synthesizing quinazoline derivatives, attributed to its Lewis acidity and oxidizing properties. frontiersin.org Solvents can also play a significant role, with some reactions showing improved yields in polar aprotic solvents or even under solvent-free conditions. rjptonline.orgresearchgate.net
Below is a table summarizing various optimized reaction conditions for the synthesis of quinazolinone analogues.
| Starting Materials | Catalyst/Reagent | Solvent | Conditions | Product Type | Yield (%) |
| Anthranilic acid, Acetic anhydride | None | - | Microwave irradiation | 2-methyl-4H-3,1-benzoxazin-4-one | >95 |
| 2-methyl-4H-3,1-benzoxazin-4-one, NH₃aq | Solid support (Al₂O₃/NaOH) | - | Microwave irradiation | 2-methylquinazolin-4(3H)-one | ~84 |
| 2-aminoacetophenone, Formamide | BF₃-Et₂O | - | 150°C, 6 h | 4-Methylquinazoline | 86 |
| 2-aminobenzamide (B116534), Aldehydes | None | DMSO | 100-120°C | 2-Substituted quinazolin-4(3H)-ones | 87 |
| Isatoic anhydride, Amines, 2-formylbenzoic acid | Acetic acid | Acetic acid | 110°C | 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones | High |
Yield and Purity Considerations
The ultimate goal of any synthetic procedure is to obtain the desired product in high yield and purity. In quinazolinone synthesis, these outcomes are directly linked to the chosen synthetic route and the optimization of reaction conditions. arabjchem.org For instance, improved, high-yield syntheses of 3H-quinazolin-4-ones have been developed, highlighting the importance of reliable methods for producing key intermediates for drug development. nih.gov
The table below illustrates reported yields for various quinazolinone synthesis methods, reflecting the impact of the chosen methodology.
| Synthesis Method | Product | Yield (%) | Reference |
| Microwave-assisted solid-phase synthesis | 2-methylquinazolin-4(3H)-one | 80 (overall) | derpharmachemica.com |
| Condensation of 2-aminobenzamide and 4-nitrobenzaldehyde | 2-(4-nitrophenyl)quinazoline-4(3H)-one | 62-95 | arabjchem.org |
| BF₃-Et₂O catalyzed reaction | 4-Methylquinazoline | 86 | journalirjpac.com |
| Iodine-catalyzed three-component reaction | Substituted quinazolines | 91-97 | frontiersin.org |
| Pd-catalyzed annulation | Multi-substituted quinazolines | 73-94 | frontiersin.org |
Biological Activities and Therapeutic Potential in Vitro
In Vitro Antimicrobial Activities
In Vitro Antiviral Efficacy (e.g., SARS-CoV-2, anti-influenza)
The emergence of novel viral pathogens necessitates the development of effective antiviral therapies. The quinazolinone core has demonstrated significant promise in this area, with derivatives showing inhibitory activity against several viruses.
Research has highlighted the potent antiviral effects of 2-aminoquinazolin-4(3H)-one derivatives against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). One study reported that a 2-aminoquinazolin-4(3H)-one derivative exhibited significant activity against SARS-CoV-2 in a Vero cell assay, with a half-maximal inhibitory concentration (IC50) of 0.23 μM and no observed cytotoxicity. nih.govresearchgate.net Further modifications of this scaffold led to the development of novel 2-anilinoquinazolin-4(3H)-one derivatives with demonstrated inhibitory activity against both SARS-CoV-2 and MERS-CoV in vitro. nih.gov These compounds have been shown to act as entry inhibitors. nih.gov For instance, 7-chloro-2-((2,3,4-trifluorophenyl)amino)quinazolin-4(3H)-one was found to be active against SARS-CoV-2 with an IC50 of 2.6 µM and a cytotoxicity (CC50) value greater than 25 µM. researchgate.net
Derivatives of 4(3H)-quinazolinone have also been investigated for their activity against the influenza virus. A series of 2-pyridinyl-3-substituted-4(3H)-quinazolinones were synthesized and found to be potent inhibitors of influenza A virus, with IC50 values ranging from 51.6 to 93.0 μM, which were more effective than the marketed drug ribavirin. nih.gov One of the most potent compounds from this series, a N3 imidazol-1-ylpropyl-substituted derivative of 2-pyridinyl-4(3H)-quinazolinone, was found to inhibit both the virus neuraminidase and the cellular NF-κB signaling pathway. nih.gov Furthermore, studies on 2,4-disubstituted quinazoline (B50416) derivatives have shown potent in vitro activity against the influenza A/WSN/33 virus (H1N1), with some compounds exhibiting IC50 values between 3.70-4.19 μM. nih.gov Research has also identified 2-Methylquinazolin-4(3H)-one as having significant in vitro antiviral activity against influenza A virus with an IC50 of 23.8 μg/mL. mdpi.com
Table 1: In Vitro Antiviral Activity of Quinazolinone Derivatives
| Compound/Derivative | Virus | Assay System | IC50 | CC50 | Reference |
|---|---|---|---|---|---|
| 2-aminoquinazolin-4(3H)-one derivative | SARS-CoV-2 | Vero cells | 0.23 μM | > 25 μM | nih.govresearchgate.net |
| 7-chloro-2-((2,3,4-trifluorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | - | 2.6 μM | > 25 μM | researchgate.net |
| 2-pyridinyl-3-substituted-4(3H)-quinazolinones | Influenza A | Cytopathic effect inhibition | 51.6 - 93.0 μM | - | nih.gov |
| 2,4-disubstituted quinazoline derivatives | Influenza A/WSN/33 (H1N1) | - | 3.70 - 4.19 μM | >100 μM | nih.gov |
| 2-Methylquinazolin-4(3H)-one | Influenza A | - | 23.8 μg/mL | - | mdpi.com |
In Vitro Anti-inflammatory Properties
Quinazolinone derivatives have been widely explored for their anti-inflammatory potential. mdpi.comfabad.org.tr The anti-inflammatory activities of these compounds are often evaluated using in vitro models such as the protein denaturation method. researchgate.net For instance, a study on new 2,3-disubstituted quinazolin-4(3H)-ones demonstrated that several compounds, including QB1, QB2, QB4, QB8, QB9, QF1, QF3, QF4, QF8, and QF10, possess significant anti-inflammatory potential in the in-vitro protein denaturation assay. researchgate.net
Furthermore, the mechanism of anti-inflammatory action for some quinazolinone derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were evaluated for their in vitro COX-1/COX-2 inhibitory activity. nih.gov Compounds 4 and 6 from this series showed potent COX-2 inhibitory activity with IC50 values of 0.33 μM and 0.40 μM, respectively, which are comparable to the reference drug celecoxib (B62257) (IC50 0.30 μM). nih.gov These compounds also exhibited high selectivity for COX-2 over COX-1. nih.gov
Table 2: In Vitro Anti-inflammatory Activity of Quinazolinone Derivatives
| Compound/Derivative | Assay | Target | IC50 | Reference |
|---|---|---|---|---|
| 2,3-disubstituted quinazolin-4-(3H)-ones (QB and QF series) | Protein denaturation | - | Significant inhibition | researchgate.net |
| Compound 4 (2-mercapto derivative) | COX-2 Inhibition | COX-2 | 0.33 μM | nih.gov |
| Compound 6 (2-mercapto derivative) | COX-2 Inhibition | COX-2 | 0.40 μM | nih.gov |
| Celecoxib (Reference) | COX-2 Inhibition | COX-2 | 0.30 μM | nih.gov |
In Vitro Antimalarial Activities
The quinazolinone scaffold has emerged as a promising starting point for the development of new antimalarial agents. Research has shown that derivatives of 2-aminoquinazolin-4(3H)-one can act as inhibitors of plasmepsins I, II, and IV, which are digestive vacuole enzymes of Plasmodium falciparum. nih.gov In cell-based assays, these compounds demonstrated growth inhibition of the Plasmodium falciparum 3D7 strain with IC50 values around 1 μM. nih.gov
Other studies on 4-aminoquinoline-based hybrids have also shown significant in vitro antimalarial activity. For example, certain 4-aminoquinoline-triazine hybrids exhibited high potency against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov One particularly potent cyclen analog of chloroquine (B1663885) displayed an IC50 of 7.5 nM against the D6 clone and 19.2 nM against the W2 clone of P. falciparum. usda.gov
Table 3: In Vitro Antimalarial Activity of Quinoline and Quinazolinone Derivatives
| Compound/Derivative | P. falciparum Strain | IC50 | Reference |
|---|---|---|---|
| 2-aminoquinazolin-4(3H)-one derivatives | 3D7 | ~ 1 μM | nih.gov |
| Cyclen analog of chloroquine | D6 (chloroquine-sensitive) | 7.5 nM | usda.gov |
| Cyclen analog of chloroquine | W2 (chloroquine-resistant) | 19.2 nM | usda.gov |
| Chloroquine (Reference) | D6 (chloroquine-sensitive) | 10.7 nM | usda.gov |
| Chloroquine (Reference) | W2 (chloroquine-resistant) | 87.2 nM | usda.gov |
Other Noteworthy In Vitro Biological Activities
The central nervous system activity of quinazolinones is well-documented, with some derivatives showing potential as anticonvulsant agents. nih.govnih.gov The anticonvulsant activity is often evaluated using standard tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests. nih.govmdma.ch
A series of 2-substituted 3-aryl-4(3H)-quinazolinones were synthesized and evaluated for their anticonvulsant properties. nih.gov Certain compounds with a single ortho substituent on the 3-aryl group, such as those possessing 3-o-tolyl and 3-o-chlorophenyl groups, demonstrated good protection against both MES- and scMet-induced seizures. nih.gov However, it was also noted that while some of these compounds were potent anticonvulsants, they also exhibited neurotoxicity, which is a critical factor in their therapeutic potential. nih.gov
In addition to their anti-inflammatory effects, many quinazolinone derivatives have been shown to possess analgesic properties. nih.gov The analgesic activity is often assessed using methods like the p-benzoquinone-induced writhing test in mice. nih.gov The results from these tests often correlate with the anti-inflammatory activity of the compounds. nih.gov For instance, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones that showed potent anti-inflammatory activity also exhibited significant analgesic properties. nih.gov Similarly, quaternized 4(3H)-quinazolinones have demonstrated analgesic activity comparable to aspirin (B1665792) in the hot-plate test. nih.gov
The antioxidant potential of quinazolinone derivatives has been investigated through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.netmdpi.com
A study on two series of 2-substituted quinazolin-4(3H)-ones found that the presence of at least one hydroxyl group on the phenyl ring at position 2 is important for antioxidant activity. nih.gov Another study on heterocyclic 2-aryl-4(3H)-quinazolinone derivatives reported potent antioxidant activities in a superoxide (B77818) anion radical scavenging assay, with some compounds showing IC50 values ranging from 0.57 µM to 48.93 µM. researchgate.net Certain compounds in this series also demonstrated excellent activity in the DPPH assay. researchgate.net
Table 4: In Vitro Antioxidant Activity of Quinazolinone Derivatives
| Compound/Derivative | Assay | Activity | Reference |
|---|---|---|---|
| 2-substituted quinazolin-4(3H)-ones | DPPH, ABTS, TEACCUPRAC | Dependent on hydroxyl substitution | nih.gov |
| 2-aryl-4(3H)-quinazolinone derivatives | Superoxide anion scavenging | IC50: 0.57 µM – 48.93 µM | researchgate.net |
| 2-aryl-4(3H)-quinazolinone derivatives | DPPH | Excellent activity for some compounds | researchgate.net |
In Vitro Receptor-Specific Modulation (e.g., Histamine H3 Receptor Inverse Agonism)
Currently, there is no publicly available scientific literature or research data detailing the in vitro receptor-specific modulation of 2-(allylamino)-4(3H)-quinazolinone, specifically concerning its potential as a Histamine H3 receptor inverse agonist. Searches of scientific databases and journals did not yield any studies that have investigated the binding affinity or functional activity of this particular compound at the Histamine H3 receptor.
In Vitro Modulation of Keratinocyte Differentiation and Skin Barrier Functions
Similarly, there is a lack of available research on the in vitro effects of this compound on keratinocyte differentiation and the functions of the skin barrier. Scientific literature does not currently contain studies that have examined the impact of this specific quinazolinone derivative on the expression of key markers of keratinocyte differentiation (such as keratin (B1170402) 1, keratin 10, loricrin, or filaggrin) or on the integrity and function of the skin's protective barrier.
Mechanistic Investigations
Elucidation of Molecular Targets and Pathways
The diverse pharmacological effects of 2-substituted-4(3H)-quinazolinones stem from their ability to interact with a variety of molecular targets, thereby modulating key cellular processes. The following sections explore the primary mechanisms through which these compounds are thought to exert their influence.
Kinase Inhibition
The inhibition of protein kinases is a hallmark of many quinazoline-based compounds in cancer therapy. ekb.egtandfonline.comekb.eg These enzymes play a crucial role in cell signaling pathways that control proliferation, differentiation, and survival, making them attractive targets for drug development. ekb.egtandfonline.com
Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):
The quinazoline (B50416) core is a well-established pharmacophore for inhibitors of the EGFR family of receptor tyrosine kinases. ekb.eg Numerous 2,4-disubstituted quinazoline derivatives have been developed as potent inhibitors of EGFR, HER2, and VEGFR-2, which are often overexpressed in various cancers. ekb.egtandfonline.com The general structure-activity relationship (SAR) for many of these inhibitors indicates that substitution at the 2-position can significantly influence their potency and selectivity. While direct inhibitory data for 2-(allylamino)-4(3H)-quinazolinone is not available, studies on related 2-arylamino and 2-alkylamino derivatives suggest that the nature of the substituent at this position is critical for binding to the ATP-binding pocket of these kinases. For instance, a review of quinazoline-based EGFR/VEGFR-2 dual inhibitors highlights the importance of the substituent at the 4-position for potent activity, while modifications at the 2-position are also explored to enhance efficacy. ekb.eg
Janus Kinase (JAK):
The JAK family of tyrosine kinases is integral to cytokine signaling pathways that regulate immune responses and hematopoiesis. Dysregulation of JAK signaling is implicated in various inflammatory diseases and cancers. Some quinazoline derivatives have been investigated as pan-JAK inhibitors. For example, certain derivatives have shown high potency against JAK1, JAK2, JAK3, and TYR2, with IC50 values in the nanomolar range. nih.gov The specific contribution of a 2-allylamino group to JAK inhibition has not been reported, but the flexibility and potential for hydrogen bonding of the amino group could be a factor in its interaction with the kinase domain.
Cyclin-Dependent Kinase 2 (CDK2):
CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment. nih.gov Several quinazolin-4(3H)-one derivatives have been identified as potent CDK2 inhibitors. tandfonline.com Molecular docking studies of some of these derivatives have revealed that they can act as ATP-competitive or non-competitive inhibitors. tandfonline.com The interactions often involve hydrogen bonding with key residues in the ATP-binding site, such as Leu83. nih.gov While no specific data exists for this compound, the general pharmacophoric features of the quinazolinone scaffold suggest it could potentially interact with the CDK2 active site.
Table 1: Kinase Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound/Derivative Class | Target Kinase | IC50 (µM) | Reference |
| Quinazolin-4(3H)-one derivatives (2i and 3i) | CDK2 | 0.173 ± 0.012 and 0.177 ± 0.032 | tandfonline.com |
| Quinazolin-4(3H)-one derivatives (2i and 3i) | HER2 | Potent Inhibition | tandfonline.com |
| Quinazolin-4(3H)-one derivatives (2i and 3i) | EGFR | Potent Inhibition | tandfonline.com |
| Quinazolinone hydrazide triazole derivative (CM9) | MET, ALK, AXL, FGFR1, VEGFR1, VEGFR3 | >50% inhibition at 25 µM | frontiersin.org |
| Quinazoline derivative (36) | JAK1, JAK2, JAK3, TYR2 | 0.40, 0.83, 2.10, and 1.95 nM (respectively) | nih.gov |
This table presents data for related quinazolinone derivatives to provide a comparative context due to the absence of specific data for this compound.
Inhibition of Bacterial Gyrase and DNA Topoisomerase IV
Bacterial DNA gyrase and topoisomerase IV are essential enzymes involved in DNA replication, repair, and recombination, making them validated targets for antibacterial agents. mdpi.comsemanticscholar.org The quinolone class of antibiotics famously targets these enzymes. mdpi.com More recently, quinazolinone-containing compounds have emerged as a new class of bacterial topoisomerase inhibitors.
Specifically, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the DNA gyrase B subunit (GyrB). tandfonline.com These compounds act by inhibiting the ATPase activity of GyrB, which is essential for its function. tandfonline.com Another study identified N-(6-chloro-4-phenylquinazolin-2-yl)guanidine as a potent inhibitor of E. coli DNA gyrase with an IC50 of approximately 7 μM. nih.gov This compound appears to act as a gyrase poison by stabilizing the enzyme-DNA cleavage complex. nih.gov While the activity of this compound against these enzymes is unknown, the established activity of other 2-amino substituted quinazolinones suggests that this scaffold can be a promising starting point for the development of new antibacterial agents targeting DNA gyrase and topoisomerase IV.
Effects on Macromolecule Synthesis (DNA, RNA, Protein)
The inhibition of macromolecule synthesis is a common mechanism of action for many antimicrobial and anticancer drugs. Some quinazoline derivatives have been shown to interfere with these fundamental cellular processes. For instance, the inhibition of DNA gyrase and topoisomerase IV by certain quinazolinone derivatives directly impacts DNA replication and repair. mdpi.comnih.gov Furthermore, some quinazoline derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. nih.gov By extension, inhibition of DNA and RNA synthesis would subsequently affect protein synthesis. The specific effects of this compound on the synthesis of DNA, RNA, and proteins have not been reported.
Inhibition of Nucleoside Transport
Nucleoside transporters are membrane proteins that facilitate the movement of nucleosides across cell membranes. researchgate.net These transporters are crucial for nucleotide synthesis and are also involved in the uptake of many nucleoside analog drugs used in cancer and antiviral therapies. researchgate.net While there is extensive research on nucleoside transport and its inhibitors, there is no specific information available in the searched literature detailing the inhibition of nucleoside transport by this compound or closely related 2-amino-4(3H)-quinazolinone derivatives.
Interference with Lipid Metabolism and Signaling Cascades
Recent studies have suggested that quinazolinone derivatives may play a role in regulating lipid metabolism. Some derivatives have been investigated for their antihyperlipidemic and anti-obesity properties. nih.govnih.gov For example, a study on novel quinazolinone derivatives showed their potential as pancreatic lipase (B570770) inhibitors, which could reduce the absorption of dietary fats. researchgate.net Another study reported that certain quinazolinone derivatives can up-regulate the expression of ABCA1, a key transporter involved in cholesterol efflux from cells, which could have implications for atherosclerosis. nih.gov These findings suggest that the quinazolinone scaffold could be a valuable template for developing new agents to treat metabolic disorders. The specific impact of the 2-(allylamino) substituent on these activities remains to be elucidated.
Computational Studies on Reaction Mechanisms
Computational modeling, including molecular docking and simulation studies, has become an invaluable tool in medicinal chemistry to understand drug-receptor interactions and to guide the design of new therapeutic agents. nih.gov For quinazolinone derivatives, computational studies have been primarily employed to:
Predict Binding Modes: Molecular docking has been used to predict how quinazolinone derivatives bind to the active sites of their target proteins, such as EGFR, CDK2, and DNA gyrase. tandfonline.comsemanticscholar.orgnih.gov These studies help to rationalize the observed biological activities and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. researchgate.net
Elucidate Structure-Activity Relationships (SAR): By comparing the docking poses and interaction energies of a series of derivatives, computational models can help to explain the observed SAR and guide the design of more potent and selective inhibitors.
Investigate Reaction Mechanisms of Synthesis: Computational studies have also been used to investigate the mechanisms of chemical reactions used to synthesize quinazolinone derivatives. acs.org
While no specific computational studies on the biological reaction mechanisms of this compound were found, the available literature on related compounds demonstrates the power of these methods to provide mechanistic insights at the molecular level.
Quantum Mechanical Calculations
Quantum mechanical calculations are powerful tools for predicting the electronic structure and reactivity of molecules. While specific studies on this compound are not extensively documented, research on structurally related quinazolinone derivatives provides valuable insights. For instance, calculations on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been performed to understand their chemical reactivity. nih.gov
A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For example, in a study of 3-amino-2-phenylquinazolin-4(3H)-one, the HOMO-LUMO energy gap was calculated, providing a quantitative measure of its kinetic stability.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-amino-2-phenylquinazolin-4(3H)-one | - | - | 4.60 |
| 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide | - | - | 4.47 |
This table presents theoretical data for compounds structurally related to this compound to illustrate the application of quantum mechanical calculations. Specific values for HOMO and LUMO energies were not detailed in the source material.
These theoretical studies help in understanding the electron-donating and accepting capabilities of the quinazolinone scaffold, which is essential for predicting its interactions with biological targets.
Protonation and Intramolecular Cyclization Pathways
The quinazolinone ring system can undergo various chemical transformations, including intramolecular cyclization, which is often initiated by protonation. The synthesis of tricyclic quinazolinones through the intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones has been reported, and a plausible mechanism for this reaction has been proposed. nih.gov
A general mechanism for the formation of the quinazolinone ring itself involves the initial protonation of a precursor, such as a 2-aminobenzamide (B116534) derivative, which facilitates a series of condensation and cyclization steps. nih.gov In the case of a molecule like this compound, the allyl group presents a site for potential intramolecular reactions. For instance, oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, initiated by an oxidant like phenyliodine(III) bis(trifluoroacetate) (PIFA), proceeds via a 5-exo-trig cyclization to form pyrrolo[1,2-a]quinazolin-5(1H)-ones. This process is thought to involve the formation of a nitrene or an aziridinium (B1262131) intermediate.
A plausible pathway for an acid-catalyzed intramolecular cyclization of a hypothetical derivative, such as a 2-(aminoalkylamino)-4(3H)-quinazolinone, would likely involve the following steps:
Protonation: The exocyclic amino group is protonated, increasing its electrophilicity.
Nucleophilic Attack: The endocyclic nitrogen atom of the quinazolinone ring acts as a nucleophile, attacking the protonated aminoalkyl chain.
Ring Closure: This attack leads to the formation of a new ring, resulting in a tricyclic structure.
Deprotonation: Loss of a proton regenerates the aromaticity of the system and yields the final cyclized product.
These mechanistic pathways are fundamental to the synthesis of novel and complex quinazolinone-based scaffolds.
High-Throughput Screening for Target Identification
High-throughput screening (HTS) is a powerful drug discovery technique used to rapidly assess the biological or biochemical activity of a large number of compounds. nih.govox.ac.uk This method is instrumental in identifying the molecular targets of novel chemical entities like this compound and its derivatives.
In a notable study, a series of new 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antiproliferative activities against a panel of cancer cell lines. To identify their molecular targets, the compounds were screened against a large panel of 109 kinases and four bromodomains using Differential Scanning Fluorimetry (DSF). nih.gov DSF is a biophysical technique that measures the thermal stability of a protein in the presence of a ligand. An increase in the melting temperature of the protein suggests a binding interaction.
This screening approach allows for the efficient identification of potential protein targets from a large pool of candidates, thereby elucidating the mechanism of action of the compounds. For example, compound 17 from the study, which bears a 2-methoxyphenyl substitution, showed a significant antiproliferative profile, and its interactions with various kinases were quantified. nih.gov
| Compound | Target Kinase/Bromodomain | Assay Type | Outcome |
| Series of 2-substituted quinazolin-4(3H)-ones | Panel of 109 kinases | Differential Scanning Fluorimetry (DSF) | Identification of potential kinase inhibitors |
| Series of 2-substituted quinazolin-4(3H)-ones | Panel of 4 bromodomains | Differential Scanning Fluorimetry (DSF) | Assessment of bromodomain binding |
This table summarizes the application of high-throughput screening for the target identification of a library of 2-substituted quinazolin-4(3H)-ones, as described in the source material.
Such HTS campaigns are crucial first steps in the drug development pipeline, providing essential information on the selectivity and potency of new compounds and guiding further optimization efforts. mdpi.com
Structure Activity Relationship Sar Studies
Systematic Variation of Substituents on the Quinazolinone Scaffold
The biological profile of quinazolinone derivatives can be significantly altered by modifying substituents at various positions on its core structure. researchgate.netnih.gov SAR studies have identified positions 2, 3, 6, and 8 as critical for modulating pharmacological effects. nih.govnih.gov
Impact of Substitution at Position 2 (Allylamino Group)
The substituent at the 2-position of the quinazolinone ring plays a pivotal role in defining the compound's biological activity. The presence of an amino group, as in 2-(allylamino)-4(3H)-quinazolinone, is a common feature in many biologically active derivatives. The nature of the substituent on this amino group—whether it's an alkyl, aryl, or other functional group—can drastically alter the compound's therapeutic properties.
For instance, in the context of antimicrobial activity, the introduction of aromatic groups at the 2-position, such as in 2-aryl-quinazolin-4(3H)-ones, has been shown to be effective against various pathogens. arabjchem.org The allylamino group, with its unsaturated alkyl chain, provides a unique electronic and steric profile that can influence receptor binding and cellular uptake. Studies comparing different N-2 substituents have shown that both the size and electronic nature of the group are critical. For example, some research indicates that bulky, hydrophobic substituents at this position can enhance antiproliferative activity. rsc.org The flexibility of the allyl group in this compound may allow for optimal positioning within a biological target, a feature that can be fine-tuned by further substitution.
Influence of Substituents on Rings 1, 2, and 3
In the context of SAR, the quinazolinone core is often described with its constituent rings. Ring 1 (the benzene (B151609) ring) and Ring 2 (the pyrimidine (B1678525) ring) form the fundamental quinazolinone scaffold, while "Ring 3" typically refers to a substituent ring attached to the main framework, often at the N-3 position. acs.org
Substitutions on the benzene ring (Ring 1) can significantly impact activity. For example, the placement of halogen atoms at positions 6 and 8 has been found to enhance the antimicrobial properties of quinazolinone derivatives. nih.gov The electronic nature of these substituents is crucial; electron-withdrawing groups on the phenyl ring attached at the N-3 position have been associated with increased antiproliferative effects. rsc.org
In a study of 4(3H)-quinazolinone antibacterials, variations on all three rings were explored. The findings indicated that these compounds were most active against Gram-positive bacteria, particularly S. aureus. acs.org The specific substitutions on these rings were critical in determining the minimal inhibitory concentration (MIC) against this bacterium. acs.org For antifungal activity, substitutions at position 6 were found to be particularly important. nih.gov
Role of Substituents at Position 4 (Keto-Group)
The carbonyl (keto) group at the C4 position is a characteristic feature of 4(3H)-quinazolinones and is generally considered essential for many of their biological activities. Modifications at this position, such as replacing the oxygen with a sulfur atom to create a 4-thio-quinazolinone, can lead to significant changes in the compound's pharmacological profile.
The keto group can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. While less commonly explored than other positions, the importance of the C4-keto group is often inferred from the high activity of compounds that possess it. Any modification that alters its electronic properties or steric accessibility could disrupt these vital interactions, thereby reducing or altering the compound's biological effects.
Correlation Between Structural Features and Biological Activities
The systematic modifications of the this compound scaffold have led to a deeper understanding of the structural requirements for specific biological activities.
SAR for Antiproliferative Activity
The quinazolinone core is a well-established pharmacophore in the design of anticancer agents, with several approved drugs like Gefitinib and Erlotinib (B232) targeting protein kinases. nih.gov For derivatives of 2-amino-4(3H)-quinazolinone, the SAR for antiproliferative activity is a subject of intense research.
Studies have shown that substitutions at the 2, 3, and 8 positions are significant for anticancer effects. nih.govresearchgate.net For instance, the introduction of a substituted aniline (B41778) at position 2 and polar side chains can play an important role in the activity and selectivity of these compounds. nih.gov In one study, a compound with a 2-methoxyphenyl substitution and a basic side chain at C8 demonstrated a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.gov
Furthermore, research on quinazolinone-based anticancer agents has identified compounds with potent antiproliferative activity against breast and prostate tumor cell lines. acs.org A preliminary SAR study led to the discovery of a compound with a GI50 of 50 nM, highlighting the potential for this class of molecules. acs.org The presence of bulky, hydrophobic, and electron-withdrawing substituents on a phenyl ring at the N-3 position has also been found to be essential for antiproliferative activity. rsc.org
| Compound/Modification | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 4-tolyl derivative (4d) | MCF-7 | 2.5 µM | nih.gov |
| 3-ethylphenyl derivative (4f) | MCF-7 | 5.0 µM | nih.gov |
| 2-tolyl derivative (4b) | MCF-7 | 36.2 µM | nih.gov |
| Unsubstituted phenyl (4a) | MCF-7 | 14.2 µM | nih.gov |
| Derivative with propyl at C2 (18) | HeLa | 7.52 μM | rsc.org |
| Quinazolinone Sulfamate (7j) | DU-145 | 50 nM | acs.org |
| Compound 17 | Multiple | Remarkable Profile | nih.gov |
SAR for Antimicrobial Activity
Quinazolinone derivatives are known to possess broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. nih.gov SAR studies have revealed that substitutions at positions 2 and 3, as well as the presence of a halogen atom at positions 6 and 8, can enhance these activities. nih.gov
For antibacterial action, 4(3H)-quinazolinones have shown particular promise against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). acs.orgnih.gov One study identified a novel quinazolinone antibacterial that was effective against all tested S. aureus strains with MIC values of ≤0.5 µg/mL. acs.orgnih.gov The SAR for this class of compounds was established by evaluating 77 variants, leading to the discovery of a potent derivative with oral bioavailability. nih.govnih.gov
In the realm of antifungal agents, research has shown that the conjugation of quinazolinones with amino acids can lead to potent compounds. nih.gov Specifically, tryptophan and phenylalanine conjugated quinazolinones with electron-donating groups (such as -OH and -OCH3) exhibited excellent antimicrobial activities. nih.gov This suggests that the aromaticity and hydrophobicity of the amino acid conjugates play a significant role in their mechanism of action. nih.gov
| Compound/Modification | Microorganism | Activity (MIC) | Reference |
| Compound 27 | S. aureus (including MRSA) | ≤0.5 µg/mL | acs.orgnih.gov |
| Tryptophan conjugated quinazolinone | Various bacteria and fungi | Excellent activity | nih.gov |
| Phenylalanine conjugated quinazolinone | Various bacteria and fungi | Excellent activity | nih.gov |
SAR for Anti-inflammatory Activity
Quinazolinone derivatives have demonstrated significant potential as anti-inflammatory agents, with SAR studies revealing specific structural requirements for enhanced activity.
Substitution at Position 2 and 3: A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones exhibited potent in vivo anti-inflammatory properties. nih.gov Specifically, compounds with a thioamide linker at position 2 attached to a phenyl ring with halogen substituents showed potent inhibition of nitric oxide (NO) production. rsc.org Replacing the thioamide linker with an amide resulted in a significant (83-fold) decrease in potency, highlighting the importance of the thioamide group for this specific activity. rsc.org
COX-1/COX-2 Inhibition: Certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov Compounds 4 and 6 from one study showed strong COX-2 inhibitory activity comparable to the reference drug celecoxib (B62257). nih.gov
Substituents on the Quinazolinone Ring: The presence of electron-withdrawing groups at the C-6 and C-7 positions has been found to increase anti-inflammatory effects. mdpi.com In another series, 2-methyl and 2,4-dinitro substitutions on the aromatic ring at position 3 were favorable for activity. fabad.org.tr
Table 2: Anti-inflammatory and COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Key Structural Features | Activity (IC₅₀) | Selectivity Index (COX-2) | Reference |
|---|---|---|---|---|
| Compound 4 | 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone | 0.33 µM | >303.0 | nih.gov |
| Compound 6 | 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone | 0.40 µM | >250.0 | nih.gov |
| Compound 8k | Quinazoline-4(3H)-one-2-carbothioamide with 4-CF₃ phenyl group | 1.12 µM (NO inhibition) | N/A | rsc.org |
| Compound 8q | Amide analogue of 8k | 93.0 µM (NO inhibition) | N/A | rsc.org |
SAR for Receptor Binding Affinity
The quinazolinone scaffold has been successfully utilized to design ligands with high binding affinity for various biological receptors.
A₂A Adenosine Receptor (A₂AR): 2-Aminoquinazoline derivatives have been developed as potent A₂AR antagonists. SAR studies revealed that a 2-furan moiety at the C4-position confers the best binding affinities. nih.gov Modifications to the 2-amino group, such as the introduction of aminopentylpiperidine, maintained high binding affinity while improving solubility. nih.gov Substitution at the C7-position with a methyl group (compound 9x , Kᵢ = 21 nM; 10d , Kᵢ = 15 nM) resulted in higher affinity compared to substitution at the C6-position. nih.gov
Histamine H₃ Receptor: Novel 2-[4-(aminoalkoxy)phenyl]-4(3H)-quinazolinone derivatives were identified as potent and selective human H₃ receptor inverse agonists. nih.gov Systematic modifications of a lead compound led to the identification of analog 5r as a potent and selective agent. nih.gov
EGFR and BRAF V600E: Hybrid molecules combining quinazolin-4-one and 3-cyanopyridin-2-one motifs have been developed as dual inhibitors of EGFR and BRAFV600E. nih.gov Docking studies showed that these hybrids engage in multiple strategic interactions, including with key amino acid residues like MET A:769 and VAL A:702 in the EGFR active site, explaining their potent activity. nih.gov
Table 3: Receptor Binding Affinity of Selected Quinazolinone Derivatives
| Target Receptor | Compound Series | Key SAR Finding | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|---|
| A₂A Adenosine Receptor | 2-Aminoquinazolines | A 2-furan moiety at C4 and a methyl group at C7 enhance affinity. | 15-21 nM for top compounds | nih.gov |
| Histamine H₃ Receptor | 2-[4-(aminoalkoxy)phenyl]-4(3H)-quinazolinones | Systematic modification of the lead compound improved potency and selectivity. | Data not specified in abstract | nih.gov |
| EGFR | Quinazolin-4-one/3-cyanopyridin-2-one Hybrids | Hybrid structure shows more diverse and potent binding than single moiety. | GI₅₀ = 1.20-1.80 µM (cell proliferation) | nih.gov |
Design Principles for Enhanced Selectivity and Potency
The development of quinazolinone-based therapeutic agents is guided by specific design principles aimed at maximizing potency against the intended target while minimizing off-target effects.
Molecular Hybridization: The conjugation of the quinazolin-4-one scaffold with other pharmacologically active motifs is a powerful strategy. As seen in the development of dual EGFR/BRAFV600E inhibitors, creating a hybrid molecule can lead to a more diverse and strategic binding pattern within the receptor's active site, resulting in enhanced potency compared to the individual components. nih.gov
Functional Group Modification: The potency of quinazolinone derivatives can be dramatically altered by subtle changes in functional groups. The 83-fold drop in anti-inflammatory potency observed when a thioamide linker was replaced with an amide demonstrates that specific functional groups can be critical for target engagement, in this case through favorable hydrogen bonding interactions. rsc.org
Targeted Substitutions for Selectivity: A key principle in drug design is to achieve selectivity for the desired target over other related proteins to reduce side effects. In the development of H₃ receptor inverse agonists, a primary focus was the systematic modification of a lead compound to eliminate its activity against the hERG K⁺ channel and α₁A-adrenoceptors, thereby enhancing its selectivity profile. nih.gov Similarly, optimization of 2,3-disubstituted 4(3H)-quinazolinones led to compounds with high selectivity for COX-2 over COX-1. nih.gov
Mechanism-Modulated Functionalization: The mechanism of action can be modulated through chemical functionalization to improve potency and selectivity. By functionalizing the 4-position of a 2-arylquinazoline-4(3H)one scaffold, researchers were able to develop a potent and selective antitrypanosomal agent, shifting its biological activity profile. nih.gov
Computational Approaches in Quinazolinone Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinazolinone research, it is extensively used to predict how these compounds interact with various biological targets at the molecular level.
Molecular docking studies have been instrumental in identifying and characterizing the interactions between quinazolinone derivatives and their protein targets. These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, docking studies on various quinazolinone derivatives have revealed key interactions with amino acid residues in the active sites of enzymes like cyclooxygenase-2 (COX-2) and DNA gyrase nih.govijpscr.info. The binding energies calculated from these studies provide a qualitative measure of the binding affinity, helping to rank potential drug candidates.
A significant application of molecular docking is the elucidation of the binding modes of quinazolinone derivatives with various enzymes implicated in disease. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
COX-2: Docking studies of 2,3-disubstituted-4(3H)-quinazolinone derivatives have shown that these compounds can bind to the active site of COX-2, an enzyme involved in inflammation nih.govmdpi.comdovepress.com. The orientation of the quinazolinone core and its substituents within the binding pocket determines the inhibitory activity. For example, certain derivatives have been shown to interact with key residues in the COX-2 active site, mimicking the binding of known inhibitors like celecoxib (B62257) nih.gov.
Thymidylate Synthase (TS): Quinazolinone derivatives have been investigated as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis and a target for anticancer drugs nih.govukaazpublications.com. Molecular docking has revealed that the quinazoline (B50416) ring can form hydrophobic contacts with residues such as Leu192, Leu221, and Tyr258, and engage in stacking interactions with the pyrimidine (B1678525) ring of the cofactor .
Dihydrofolate Reductase (DHFR): As inhibitors of DHFR, another important anticancer target, quinazolinone derivatives have been the subject of numerous docking studies nih.govorganic-chemistry.orgnih.govnih.govresearchgate.net. These studies have helped to understand the structural requirements for potent inhibition and to design new analogs with improved activity against both wild-type and mutant forms of the enzyme nih.govnih.gov.
DNA Gyrase: The antibacterial potential of quinazolinone derivatives has been explored through their inhibition of DNA gyrase, an essential bacterial enzyme ijpscr.inforesearchgate.netmdpi.commdpi.comnih.gov. Docking studies have shown that these compounds can bind to the ATP-binding site of the GyrB subunit, with interactions involving key residues like Arg144, Glu58, and Arg84 mdpi.com.
NADPH Oxidase: While specific docking studies on 2-(allylamino)-4(3H)-quinazolinone against NADPH Oxidase are not extensively reported, the general quinazolinone scaffold has been investigated for its antioxidant properties, suggesting potential interactions with enzymes involved in oxidative stress.
EGFR and VEGFR-2: Quinazolinone-based tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are of significant interest in cancer therapy mdpi.com. Molecular docking has been crucial in understanding how these compounds bind to the ATP-binding site of the kinase domain, revealing key hydrogen bond interactions with residues like Met769 and Asp831 in EGFR and Asp1044 and Glu883 in VEGFR-2 mdpi.com.
CDK2: Cyclin-dependent kinase 2 (CDK2) is another important target for anticancer drug design. Docking studies have shown that quinazolinone derivatives can act as ATP-competitive inhibitors of CDK2, with specific interactions within the kinase's active site contributing to their inhibitory activity.
Table 1: Summary of Molecular Docking Studies on Quinazolinone Derivatives
| Enzyme Target | Key Interacting Residues | PDB ID | Reference |
|---|---|---|---|
| COX-2 | Not specified | 3LN1 | |
| Thymidylate Synthase | Leu192, Leu221, Tyr258 | Not specified | |
| Dihydrofolate Reductase | Not specified | 1J3I, 1J3K | nih.gov |
| DNA Gyrase | Arg144, Glu58, Arg84 | 4URO | mdpi.com |
| EGFR | Val702, Lys721, Met769, Asp831 | 1XKK | mdpi.com |
| VEGFR-2 | Asp1044, Glu883 | 2OH4 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target interactions predicted by molecular docking. These simulations can assess the stability of the docked complex over time and provide insights into the conformational changes that may occur upon ligand binding. For quinazolinone derivatives, MD simulations have been used to validate docking poses and to understand the dynamic behavior of the ligand-protein complex. For instance, a 100 ns MD simulation of a quinazolinone derivative in complex with PARP1 and STAT3 demonstrated the stability of the interactions and supported its potential as a dual inhibitor. Similarly, MD simulations have been employed to study the stability of quinazolinone derivatives in the active site of EGFR, confirming the key interactions observed in docking studies.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These studies have provided valuable information about the structural features that are important for the biological activity of these compounds, such as the role of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields nih.govnih.govresearchgate.net. The contour maps generated from these models can guide the design of new derivatives with enhanced potency.
Table 2: Examples of QSAR Studies on Quinazolinone Derivatives
| Study Focus | QSAR Model | Key Findings | Reference |
|---|---|---|---|
| MMP-13 Inhibitors | CoMFA, CoMSIA | Electrostatic, hydrophobic, and H-bond acceptor fields are crucial for activity. | |
| DHFR Inhibitors | 3D-QSAR | Steric, electrostatic, hydrophobic, and H-bond acceptor fields play a key role in antimalarial activity. | nih.govnih.gov |
| Anti-inflammatory Agents | Pharmacophore modeling, 3D-QSAR | Elucidated structural insights for anti-inflammatory activity. |
In Silico Screening and Compound Library Analysis
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach has been used to discover novel quinazolinone-based inhibitors for various targets. For example, virtual screening of compound libraries has led to the identification of new quinazolinone derivatives as potential inhibitors of dihydrofolate reductase. Similarly, in silico screening has been employed to design and prioritize quinazolinone derivatives with potential anticonvulsant activity by targeting the NMDA receptor.
Theoretical Investigations of Reaction Pathways and Energetics
Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the synthesis of quinazolinone derivatives. Theoretical calculations can provide insights into the reaction pathways, transition states, and energetics of a reaction, which can be valuable for optimizing reaction conditions and developing new synthetic routes. While specific theoretical studies on the synthesis of this compound are not widely available, general studies on the synthesis of the quinazolinone scaffold have been reported. For example, a plausible reaction mechanism for the synthesis of quinazolinones from styrene and o-aminobenzamide involves the oxidation of styrene to benzaldehyde, followed by condensation with o-aminobenzamide to form an imine intermediate, which then undergoes cyclization and oxidation to yield the quinazolinone product organic-chemistry.org. Various synthetic methods, including metal-catalyzed reactions and microwave-assisted synthesis, have been developed for the efficient production of quinazolinone derivatives.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Celecoxib |
| Alrestatin |
| Sorbinil |
| Zydelig (Idelalisib) |
| Febrifugine |
| Leutonin B |
| Bouchardatine |
Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
In modern drug discovery, the evaluation of a compound's drug-likeness and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile are critical early-stage steps to predict its potential success as a therapeutic agent. While specific computational studies on this compound were not identified in the reviewed literature, extensive research has been conducted on the broader class of quinazolinone derivatives using various in silico tools. These studies provide a strong framework for understanding the probable pharmacokinetic and drug-like properties of the quinazolinone scaffold.
Computational approaches are essential for predicting the viability of compounds as orally active drugs. researchgate.net One of the most fundamental assessments is the evaluation of Lipinski's rule of five. wikipedia.orgunits.itlindushealth.com This rule posits that orally bioavailable drugs generally possess:
No more than 5 hydrogen bond donors. wikipedia.org
No more than 10 hydrogen bond acceptors. wikipedia.org
A molecular mass under 500 daltons. wikipedia.org
A calculated octanol-water partition coefficient (log P) not exceeding 5. wikipedia.org
Studies on various series of quinazolinone derivatives have consistently shown that many of these compounds adhere to Lipinski's rule, suggesting their potential as orally active agents. researchgate.netnih.gov
A variety of computational tools are employed to generate detailed ADME profiles. Software and web-based platforms such as SwissADME and PreADMET are frequently utilized to predict a wide range of pharmacokinetic parameters. researchgate.netnih.gov These tools analyze the two-dimensional structure of a molecule to forecast its behavior in the human body. actascientific.com For instance, research on 2,3-disubstituted quinazolin-4-one analogs using the SwissADME tool has indicated high gastrointestinal absorption and good skin permeability for the investigated compounds. actascientific.com
Further computational assessments delve into specific aspects of a compound's ADME profile. Predictions often cover gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like the cytochrome P450 family. nih.govnih.gov For example, studies on certain quinazolinone analogs have suggested they inhibit cytochromes CYP1A and CYP2D6, which are involved in xenobiotic metabolism. actascientific.com While good absorption is a common prediction for this class, some in silico models, such as the PreTOX II computational tool, have also raised flags for potential hepatotoxicity and mutagenicity in some quinazolin-4-one analogs. actascientific.com
The collective findings from computational studies on the quinazolinone family suggest that this scaffold is a promising base for developing orally bioavailable drugs. researchgate.net The general adherence to drug-likeness rules and predicted favorable absorption characteristics support this notion. However, the potential for adverse effects like toxicity, as predicted by some models, underscores the necessity of compound-specific evaluation and further experimental validation. actascientific.comnih.gov
Representative Predicted ADME Properties for Quinazolinone Derivatives
The following table illustrates the types of data typically generated in computational ADME prediction studies for quinazolinone derivatives. The values presented are representative and not specific to this compound.
| Parameter | Predicted Value/Characteristic | Significance |
| Physicochemical Properties | ||
| Molecular Weight | < 500 Da | Adherence to Lipinski's Rule of Five wikipedia.org |
| logP (Lipophilicity) | < 5 | Adherence to Lipinski's Rule of Five wikipedia.org |
| Hydrogen Bond Donors | ≤ 5 | Adherence to Lipinski's Rule of Five wikipedia.org |
| Hydrogen Bond Acceptors | ≤ 10 | Adherence to Lipinski's Rule of Five wikipedia.org |
| Topological Polar Surface Area (TPSA) | Varies | Influences membrane permeability and absorption |
| Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption actascientific.com |
| Blood-Brain Barrier (BBB) Permeation | Varies (Often predicted to be good) | Determines potential for CNS activity nih.gov |
| P-gp Substrate | Yes/No | Predicts susceptibility to efflux pumps |
| CYP450 Inhibition (e.g., CYP1A2, CYP2D6) | Varies (Inhibition predicted for some analogs) | Indicates potential for drug-drug interactions actascientific.com |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 or 1 | Suggests good oral bioavailability potential researchgate.net |
| Bioavailability Score | Varies | An overall score predicting the likelihood of the compound being orally active |
| Toxicity Prediction | ||
| Mutagenicity | Varies (Predicted for some analogs) | Early warning for potential to cause genetic mutations actascientific.com |
| Hepatotoxicity | Varies (Predicted for some analogs) | Early warning for potential liver toxicity actascientific.com |
Future Perspectives and Research Directions
Development of Novel Quinazolinone Architectures with Targeted Biological Activities
The future of quinazolinone-based drug discovery lies in the rational design of novel molecular architectures with high specificity for biological targets. Researchers are moving beyond broad-spectrum activity to develop compounds that can selectively modulate specific enzymes, receptors, or signaling pathways implicated in disease.
A key strategy is molecular hybridization , which involves combining the quinazolinone pharmacophore with other biologically active moieties to create hybrid molecules with potentially synergistic or enhanced effects. researchgate.netnih.gov This approach has led to the development of lead compounds with multifaceted biological activities, targeting both specific and multiple pathways. researchgate.netrsc.org For instance, the fusion of quinazolinone with moieties like triazole has been explored to create potent antimicrobial and anticancer agents. rsc.org
Structure-activity relationship (SAR) studies have identified that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are crucial for determining the pharmacological profile. researchgate.net The introduction of different heterocyclic systems at position 3, for example, has been shown to augment biological activity. researchgate.net Future research will focus on creating extensive libraries of these novel architectures and screening them against a wide range of biological targets to uncover new therapeutic leads.
| Derivative Class | Targeted Biological Activity | Key Structural Feature | Reference |
|---|---|---|---|
| Quinazolinone-Sulfonamide Hybrids | Antibacterial, Antifungal | Arylsulfonamide moiety attached to the quinazolinone core. nih.gov | nih.gov |
| 2,3-Disubstituted Quinazolinones | Anticancer (e.g., against breast cancer, leukemia) | Structural correlation to known inhibitors like erlotinib (B232) and lapatinib. nih.gov | nih.gov |
| Quinazolinone-Triazole Hybrids | Anticancer (EGFR inhibition) | Triazole ring linked to the quinazoline (B50416) backbone. rsc.org | rsc.org |
| Quinazolinone-Chalcone Hybrids | Anticancer | Integration of the chalcone (B49325) scaffold. | nih.gov |
| Quinazolinone–sulfonamide derivatives | Anti-Alzheimer's (AChE and BChE inhibition) | Sulfonamide group integrated into the quinazoline structure. researchgate.net | researchgate.net |
Advanced Synthetic Strategies for Complex Quinazolinone Derivatives
The synthesis of structurally complex and diverse quinazolinone derivatives is essential for exploring their full therapeutic potential. Traditional synthetic methods often face limitations such as harsh reaction conditions, low yields, and environmental concerns. nih.gov Consequently, there is a significant emphasis on developing advanced, efficient, and sustainable synthetic strategies. researchgate.netbgu.ac.il
Modern approaches that are shaping the future of quinazolinone synthesis include:
Transition-Metal-Catalyzed Reactions: Palladium-catalyzed coupling reactions, for example, provide an efficient means to construct C-C and C-heteroatom bonds, enabling the synthesis of a wide range of substituted quinazolinones. nih.gov
Microwave-Assisted Organic Synthesis (MAOS): This technique significantly accelerates reaction times, improves yields, and enhances selectivity. nih.govresearchgate.net The use of green solvents like water in microwave-assisted reactions further promotes environmentally friendly synthesis. nih.govtoho-u.ac.jp
Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which improves efficiency and reduces waste. toho-u.ac.jp The development of MCRs using water-soluble catalysts represents a significant step towards greener pharmaceutical manufacturing. toho-u.ac.jp
Photocatalysis and Enzymatic Catalysis: The use of visible light-induced or enzyme-catalyzed reactions offers highly efficient and selective pathways to quinazolinone derivatives under mild conditions. researchgate.net
These advanced strategies not only facilitate the rapid generation of diverse compound libraries for high-throughput screening but also enable the synthesis of intricate molecular architectures that were previously difficult to access.
| Synthetic Strategy | Advantages | Examples/Key Features | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | Well-established procedures. | Often requires organic solvents and longer reaction times. | nih.gov |
| Microwave-Assisted Synthesis | Rapid, high yields, improved efficiency. | Can be performed in green solvents like water. nih.govresearchgate.net | nih.govresearchgate.net |
| Multi-Component Reactions (MCRs) | High atom economy, reduced steps, less waste. | One-pot synthesis of 2,3-disubstituted quinazolinones. toho-u.ac.jp | toho-u.ac.jp |
| Transition-Metal Catalysis | High efficiency for bond formation, broad substrate scope. | Palladium-catalyzed synthesis from 2-aminobenzamides. nih.gov | nih.gov |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully harness the therapeutic potential of quinazolinone-based agents, a deeper understanding of their mechanisms of action is required. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to elucidate the complex interactions between these compounds and biological systems. nih.gov
By combining different layers of omics data, researchers can:
Identify Novel Drug Targets: Multi-omics analysis can reveal the downstream effects of a compound on various cellular pathways, helping to identify the specific proteins or genes it targets.
Elucidate Mechanisms of Action: Integrating data on gene expression (transcriptomics), protein levels (proteomics), and metabolic changes (metabolomics) can provide a comprehensive picture of how a quinazolinone derivative exerts its biological effect. nih.gov
Discover Biomarkers: These integrated approaches can help identify biomarkers that predict a patient's response to a particular quinazolinone-based drug, paving the way for personalized medicine. semanticscholar.org
Understand Drug Resistance: By comparing the multi-omics profiles of sensitive and resistant cells, scientists can uncover the molecular mechanisms underlying drug resistance.
Tools and methodologies for integrating and interpreting these large, complex datasets are rapidly evolving, promising to bridge the gap from genotype to phenotype and provide unprecedented insights into the biological functions of quinazolinone derivatives. nih.govyoutube.com
| Omics Layer | Data Type | Application in Drug Discovery | Reference |
|---|---|---|---|
| Genomics | DNA sequence, mutations, copy number variations (CNV). | Identifying genetic predispositions to disease and genetic markers for drug response. | nih.gov |
| Transcriptomics | mRNA and microRNA expression levels. | Understanding how a compound alters gene expression and cellular pathways. | nih.gov |
| Proteomics | Protein expression, modifications, and interactions. | Identifying the direct protein targets of a drug and its effect on protein networks. | nih.gov |
| Metabolomics | Levels of small molecule metabolites. | Assessing the impact of a compound on cellular metabolism. | nih.gov |
Exploration of New Therapeutic Areas for Quinazolinone-Based Agents
While the anticancer properties of quinazolinones are well-documented, with several derivatives approved as cancer therapeutics, future research is expanding into a multitude of other therapeutic areas. nih.govnih.gov The structural versatility of the quinazolinone scaffold makes it a promising candidate for developing treatments for a wide range of conditions. wisdomlib.org
Emerging therapeutic applications include:
Neurodegenerative Diseases: Certain quinazolinone derivatives are being investigated for their potential in treating conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net
Diabetes: Researchers have synthesized quinazolinone derivatives aimed at inhibiting alpha-glucosidase, an enzyme involved in glucose metabolism, highlighting their potential as anti-diabetic agents. wisdomlib.org
Inflammatory Diseases: The anti-inflammatory properties of quinazolinone derivatives suggest their utility in managing conditions like arthritis. wisdomlib.orgnih.gov
Infectious Diseases: The quinazolinone core is found in natural alkaloids with antimalarial activity, and synthetic derivatives continue to be explored as antimicrobial, antifungal, and antiviral agents. rsc.orgnih.govnih.gov
The exploration of these new therapeutic avenues will diversify the clinical applications of quinazolinone-based drugs, potentially addressing significant unmet medical needs.
Application of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of quinazolinone-based drugs. jddtonline.infocncb.ac.cn These computational tools can analyze vast and complex datasets, accelerating the entire drug discovery pipeline, from initial hit identification to preclinical studies. jddtonline.inforesearchgate.net
Key applications of AI and ML in this field include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms, can predict the biological activity of novel quinazolinone derivatives based on their chemical structures, helping to prioritize which compounds to synthesize and test. scilit.com
De Novo Drug Design: Generative AI models can design entirely new quinazolinone-based molecules with desired pharmacological properties and optimized safety profiles. nih.gov
Hit-to-Lead Optimization: AI can analyze structural data and predict how modifications to a lead compound will affect its potency, selectivity, and pharmacokinetic properties, streamlining the optimization process. jddtonline.infonih.gov
Synthesis Prediction: ML algorithms are being developed to predict optimal synthetic routes for complex molecules, which can make the production of novel quinazolinone derivatives more efficient. nih.gov
By integrating AI and ML, researchers can navigate the vast chemical space of quinazolinone derivatives more effectively, reducing the time and cost associated with traditional drug discovery and increasing the probability of success. nih.govjddtonline.info
| Drug Discovery Stage | AI/ML Application | Benefit | Reference |
|---|---|---|---|
| Target Identification & Validation | Analyzing biological data to identify novel drug targets. | Increases precision in targeting disease pathways. | jddtonline.infonih.gov |
| Hit Identification | Virtual screening of large compound libraries; QSAR modeling. | Shortens the screening process and identifies promising initial hits. | jddtonline.infoscilit.com |
| Hit-to-Lead Optimization | Predicting ADMET properties; generative design of optimized molecules. | Accelerates development of potent and safe lead compounds. | researchgate.netnih.gov |
| Preclinical Development | Modeling drug toxicity and efficacy in preclinical models. | Helps to de-risk candidates before clinical trials. | researchgate.net |
Q & A
Q. What established synthetic routes exist for 2-(allylamino)-4(3H)-quinazolinone, and how do reaction conditions (e.g., solvent, temperature) influence product yield and regioselectivity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-ethoxy-4(3H)-quinazolinone with allyl halides in dry acetone with anhydrous K₂CO₃ yields N-substituted derivatives, while allyl bromide in specific solvents can lead to O-substitution due to allylic effects . Solvent choice (e.g., dry acetone vs. solvent-free conditions) critically impacts reaction pathways and product distribution. IR spectroscopy (C=O and C-O-C bands) and NMR are used to confirm substitution patterns .
Q. Which characterization techniques are essential for verifying the structure and purity of this compound derivatives?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1672–1791 cm⁻¹ for quinazolinones, C-O-C at ~1264 cm⁻¹ for O-substituted products) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., allyl group integration, tautomerism).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regioselectivity or tautomeric forms .
Q. How does solvent polarity affect the tautomeric behavior of 4(3H)-quinazolinone derivatives during synthesis?
- Methodological Answer : Solvents with high polarity stabilize the amide tautomer (4(3H)-quinazolinone), while nonpolar solvents favor the iminol form. This tautomerism influences reactivity with electrophiles (e.g., alkyl halides), directing substitution to N3 or O4 positions. For example, allyl bromide in polar solvents promotes N-allylation, whereas nonpolar conditions may lead to O-allylation .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across this compound derivatives (e.g., antimicrobial vs. anti-inflammatory results)?
- Methodological Answer :
- Comparative Assays : Use standardized protocols (e.g., OECD guidelines) to test derivatives against identical bacterial strains (e.g., Gram-positive vs. Gram-negative) or inflammation models (e.g., COX inhibition) .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the allyl chain) with activity. For example, bulky substituents may enhance antifungal activity but reduce solubility .
- Tautomer Screening : Evaluate tautomeric forms via pH-dependent NMR to assess their impact on bioactivity .
Q. How can computational modeling optimize the design of this compound derivatives for specific pharmacological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., PARP or thymidylate synthase). For instance, derivatives with extended π-systems may show stronger interactions with hydrophobic enzyme pockets .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.
- AI-Driven Synthesis : Implement machine learning (e.g., COMSOL-integrated models) to predict optimal reaction conditions and catalyst systems (e.g., CoCl₂ in solvent-free syntheses) .
Q. What experimental design principles (e.g., factorial design) are effective in optimizing the synthesis of this compound under green chemistry conditions?
- Methodological Answer :
- Factorial Design : Vary factors like temperature (100–150°C), catalyst loading (0.5–2 mol% CoCl₂), and solvent (ethanol vs. solvent-free) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., time vs. byproduct formation) .
- Green Metrics : Track atom economy and E-factors to minimize waste .
Q. How can researchers address regioselectivity challenges when introducing multiple substituents to the quinazolinone core?
- Methodological Answer :
- Protecting Groups : Use temporary protecting groups (e.g., acetyl for NH) to direct substitution to specific positions .
- Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 20 min at 150°C for 3-substituted derivatives) .
- Cross-Coupling Reactions : Employ Pd-catalyzed methods (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups post-core formation .
Data Interpretation and Contradiction Analysis
Q. Why might identical this compound derivatives show divergent biological activities in independent studies?
- Methodological Answer :
- Purity Verification : Confirm via HPLC or TLC; impurities (e.g., unreacted intermediates) may skew results .
- Assay Variability : Standardize cell lines (e.g., MCF-7 for anticancer tests) and incubation times .
- Solubility Factors : Use DMSO/water co-solvents to ensure consistent bioavailability .
Q. How can tautomerism in 4(3H)-quinazolinones lead to conflicting spectroscopic or crystallographic data?
- Methodological Answer :
- pH-Dependent Studies : Perform NMR at varying pH levels to detect tautomeric shifts (amide ↔ iminol) .
- Crystallographic Analysis : Compare X-ray structures of derivatives (e.g., 2-(4-chloroanilino) analogs) to confirm dominant tautomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
